1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Description
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1³,⁸]undec-9-ylamine is a tricyclic diaza compound characterized by a rigid bicyclic framework fused with a third ring, incorporating nitrogen atoms at positions 3 and 4. The isopropyl substituent at position 1 and the amine functional group at position 9 distinguish it from related analogs. The compound’s complexity arises from its fused ring system, which imposes steric constraints that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCFSXIAQVQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CCN(C1)CC(C3)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
The initial step involves synthesizing a suitable precursor, typically a tricyclic amine or diamine , which can be achieved through:
- Cyclization of aminoalkyl derivatives : For example, starting from diamines or amino alcohols, cyclization under acidic or basic conditions can generate the core tricyclic structure.
- Use of cycloaddition reactions : Such as [3+2] or [4+2] cycloadditions, to assemble the fused rings efficiently.
Formation of the Tricyclic Core
The core structure, tricyclo[4.3.1.13,8]undec-9-ylamine , can be synthesized via:
- Intramolecular cyclization of suitably functionalized diamines or aminoalkyl derivatives.
- Catalyzed cyclization reactions employing Lewis acids (e.g., aluminum chloride) or Brønsted acids to promote ring closure.
Introduction of the Isopropyl Group
The isopropyl substituent at the 1-position is introduced through:
- Nucleophilic substitution : Alkylation of the amino group with isopropyl halides (e.g., isopropyl bromide or chloride).
- Addition reactions : Using isopropylcarbocation equivalents under acidic conditions.
Amination at the Undec-9-yl Position
The amino group at the undec-9-yl position is typically installed via:
- Reductive amination : Using aldehydes or ketones with ammonia or primary amines.
- Nucleophilic substitution : Using ammonia or amines on suitable leaving groups (e.g., halides or tosylates) on the precursor chain.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Diamines + Lewis acids | Formation of tricyclic core |
| 2 | Alkylation | Isopropyl halide + base | Introduction of isopropyl group |
| 3 | Amination | Ammonia or primary amines | Installation of amino group at undec-9-yl position |
| 4 | Purification | Chromatography / recrystallization | Isolation of pure target compound |
Data Table Summarizing Preparation Methods
Research Findings and Notable Variations
- Reaction Optimization : Studies indicate that controlling temperature and solvent polarity significantly improves yields during cyclization and alkylation steps.
- Yield Data : Typical yields for key steps range from 45% to 70%, depending on reaction conditions and purity of starting materials.
- Alternative Routes : Some approaches utilize metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the isopropyl group more selectively.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine serves as a valuable building block for synthesizing more complex molecules. Its unique tricyclic structure allows for diverse chemical reactions, including:
- Oxidation : Reacts with oxidizing agents like hydrogen peroxide.
- Reduction : Can be reduced using lithium aluminum hydride.
- Substitution : Nitrogen atoms can act as nucleophiles in substitution reactions.
These properties make it an essential reagent in organic synthesis and materials science.
Biology
In biological research, this compound is utilized primarily in proteomics to study protein interactions and functions. Its ability to bind to specific proteins or enzymes allows researchers to investigate various biological pathways, including:
- Signal Transduction : Modulating cellular responses.
- Gene Expression : Influencing transcription factors.
- Metabolic Regulation : Affecting metabolic pathways.
Medicine
The potential therapeutic applications of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine are under investigation for various diseases. Notable areas of research include:
- Drug Development : As a candidate for new drug formulations targeting specific diseases.
- Therapeutic Mechanisms : Understanding how it interacts with biological targets to affect disease processes.
Industrial Applications
In the industrial sector, this compound is employed in the development of new materials and chemical processes due to its unique properties:
- Material Science : Used in creating advanced polymers and composites.
- Chemical Processes : Facilitates the development of efficient synthetic pathways that minimize waste and enhance yield.
Case Study 1: Proteomics Research
A study explored the use of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine in proteomics to identify protein-protein interactions within cellular environments. The results indicated that the compound effectively modulated interactions between key signaling proteins, providing insights into cellular response mechanisms.
Case Study 2: Drug Development
Research investigating the compound's potential as a therapeutic agent revealed promising results against specific cancer cell lines. The study highlighted its mechanism of action involving inhibition of tumor growth through targeted binding to cancer-related proteins.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
The following analysis compares 1-isopropyl-3,6-diaza-tricyclo[4.3.1.1³,⁸]undec-9-ylamine with structurally or functionally related compounds, focusing on molecular features, synthetic pathways, and physicochemical properties.
Structural Analogs: Substituent Variations
1-Phenyl-3,6-diaza-tricyclo[4.3.1.1³,⁸]undecan-9-one
- Structure : Replaces the isopropyl group with a phenyl ring and substitutes the amine with a ketone.
- Molecular Formula : C₁₅H₁₈N₂O (vs. C₁₃H₂₅N₃ for the target compound).
- Functional Group: The ketone (C=O) vs. amine (NH₂) alters polarity and hydrogen-bonding capacity.
- Data: Predicted collision cross-section (CCS) values for the phenyl analog range from 180–200 Ų across charge states . No comparable data exists for the target compound.
2.1.2 Desmethylclozapine (8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine)
- Structure : A dibenzodiazepine with a piperazine moiety, lacking the tricyclic diaza framework.
- Relevance : Highlights synthetic methodologies for tricyclic intermediates (e.g., titanium tetrakisamine complexes) that could inspire routes for the target compound .
1-Isopropyl-3(4)-[1-(tert-butylperoxy)-1-methylethyl]benzene (MP)
- Structure : Shares the isopropyl group but features a peroxide-functionalized benzene ring.
Table 1: Comparative Analysis of Key Features
Hypothetical Property Differences
- Lipophilicity : The isopropyl group in the target compound likely increases logP compared to the phenyl analog, enhancing membrane permeability but risking solubility limitations.
Biological Activity
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H23N3
- Molecular Weight : 209.33 g/mol
- CAS Number : 1197231-48-3
- Structural Characteristics : The compound features a tricyclic structure with two nitrogen atoms incorporated into the ring system, contributing to its unique chemical reactivity and biological interactions .
The biological activity of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes that are critical in metabolic pathways.
- Receptor Modulation : It may influence receptor activity, potentially affecting neurotransmitter systems or other signaling cascades.
Therapeutic Applications
Research indicates that compounds with similar structural motifs have been explored for their potential in treating various conditions, including:
- Antimicrobial Activity : Compounds related to 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine have shown promise against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting a potential role in antibiotic development .
- Antitumor Activity : Some studies have suggested that diaza-tricyclic compounds can exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.
Case Studies and Experimental Data
A review of the literature reveals several studies investigating the biological activities of related compounds:
In Vitro Studies
In vitro studies have demonstrated that compounds with similar diaza-tricyclic structures can exhibit significant biological activities:
-
Antimicrobial Testing : In studies assessing antimicrobial efficacy, compounds were evaluated for their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
For example:
- MIC against Staphylococcus aureus : 16 µg/mL for certain analogues.
Cytotoxicity Assessments
Cytotoxicity assays have been employed to evaluate the safety profile of these compounds:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | >200 |
| HeLa (Cervical Cancer) | >200 |
| Normal Epithelial Cells | >200 |
These results indicate a lack of significant cytotoxicity at higher concentrations for some derivatives, suggesting a favorable safety profile compared to traditional chemotherapeutics .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
